Ivermectin B1a-d2
Description
Properties
Molecular Formula |
C48H72D2O14 |
|---|---|
Molecular Weight |
877.1 |
SMILES |
CCC(C1C(C)CCC2(CC3CC(C/C=C(C)/C(OC4CC(OC)C(OC5CC(OC)C(O)C(C)O5)C(C)O4)C(C)/C=C/C=C6COC7C6(O)C(C(O3)=O)C=C(C)C7O)O2)O1)C |
Synonyms |
22,23-Dihydroavermectin B1a-d2 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Avermectin B1a D2
Macrolide Core Architecture and Functional Groups
The foundational structure of Ivermectin B1a-d2 is its complex 16-membered macrocyclic lactone core. plantaanalytica.comjmb.or.kr This intricate ring system is characterized by a spiroketal system, formed between C6 and C8, and a dihydrofuran ring. wikipedia.orgmdpi.com Key functional groups appended to this macrolide architecture include multiple hydroxyl groups, methyl groups, and an ethyl group. Specifically, hydroxyl groups are located at positions C13 and C22, contributing to the molecule's polarity and potential for hydrogen bonding. The structure also features a series of stereogenic centers, which define its unique three-dimensional shape and biological activity. fao.org
The IUPAC name for this compound is (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Macrocycle Size | 16-membered ring | plantaanalytica.com |
| Core System | Spiroketal and dihydrofuran rings | wikipedia.orgmdpi.com |
| Key Functional Groups | Hydroxyl, methyl, ethyl | |
| Hydroxyl Positions | C13, C22 |
| Component | Description | Reference |
|---|---|---|
| Disaccharide | di-oleandrosyl | epa.gov |
| Linkage Position | C13 of the macrolide core | cabidigitallibrary.org |
| Glycosidic Bond | α-linkage | epa.gov |
| Sugar Units | Two L-oleandrose units | epa.gov |
Isomeric Forms and Deuterated Analogues in Research
Ivermectin B1a can exist in various isomeric forms. For instance, exposure to certain conditions can lead to the formation of the 8,9-Z isomer, a photodegradation product. fao.org Alkaline conditions can cause epimerization, resulting in the 2-epi-isomer and the Δ2,3-isomer. srce.hrresearchgate.net
Deuterated analogues, such as this compound, are indispensable tools in analytical chemistry and drug metabolism studies. caymanchem.comresearchgate.net The presence of deuterium (B1214612) atoms (2H) results in a higher molecular weight (877.11 g/mol for the d2 version compared to 875.09 g/mol for the non-deuterated form), which allows it to be distinguished from the unlabeled compound in mass spectrometry-based analyses. pharmaffiliates.com This makes this compound an ideal internal standard for the accurate quantification of ivermectin and its metabolites in complex biological matrices. researchgate.netmdpi.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Ivermectin B1a | C48H74O14 | 875.09 | pharmaffiliates.com |
| This compound | C48H72D2O14 | 877.11 | americanchemicalsuppliers.com |
Biosynthetic Pathways and Engineered Production of Avermectin B1a D2
Polyketide Synthase (PKS) Assembly Line Mechanisms in Streptomyces avermitilis
The biosynthesis of the avermectin (B7782182) macrocyclic lactone core is a complex process orchestrated by a Type I polyketide synthase (PKS) system. nih.gov This system functions as a molecular assembly line, encoded by the ave gene cluster, which spans approximately 82 kb of the S. avermitilis chromosome. nih.govmdpi.com The core of this machinery consists of four large, multifunctional polypeptides: AVES 1, AVES 2, AVES 3, and AVES 4. nih.govpnas.org
Together, these four proteins comprise 12 distinct modules, each responsible for a specific round of chain elongation and modification of the growing polyketide chain. nih.govpnas.org The assembly process begins with a loading module that primes the PKS with a starter unit. For Avermectin B1a, the starter unit is 2-methylbutyryl-CoA, derived from the amino acid isoleucine. nih.gov The subsequent 12 modules sequentially add extender units, which are either malonyl-CoA (for acetate (B1210297) units) or methylmalonyl-CoA (for propionate (B1217596) units). pnas.orgnih.gov Specifically, the final avermectin aglycone is formed from seven acetate and five propionate units. pnas.orgpnas.org
Each module contains a set of enzymatic domains that catalyze the necessary reactions. The essential domains in every module are the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). nih.gov The AT domain selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and attaches it to the ACP. The KS domain then catalyzes the Claisen condensation, elongating the polyketide chain.
Additional domains within certain modules determine the reduction state of the β-keto group formed during each condensation. These optional domains include Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER). The specific combination of these domains in each module dictates the final chemical structure of the macrolide backbone. pnas.orgsciepublish.com For instance, the coexistence of different avermectin components (e.g., '1' and '2' series) is attributed to a partially defective DH domain in module 2, which is responsible for the dehydration at the C22-23 position. koreascience.kr
Table 1: Avermectin Polyketide Synthase (PKS) System in S. avermitilis
| PKS Polypeptide | Number of Modules | Starter/Extender Units Catalyzed | Key Features |
| AVES 1 | 1 Loading, 2 Extension | 2-methylbutyryl-CoA (starter), 2x extender units | Initiates polyketide chain synthesis. nih.govnih.gov |
| AVES 2 | 4 Extension | 4x extender units | Continues the elongation of the polyketide chain. nih.govnih.gov |
| AVES 3 | 3 Extension | 3x extender units | Further extends the growing chain. nih.govnih.gov |
| AVES 4 | 3 Extension | 3x extender units | Completes the polyketide chain before cyclization. nih.govnih.gov |
Post-Polyketide Modification Enzymes and Their Roles
Once the full-length polyketide chain is assembled and released from the PKS assembly line, it undergoes a series of crucial tailoring steps to become the final, biologically active avermectin molecule. These reactions are catalyzed by post-PKS modification enzymes, which are also encoded within the ave gene cluster. pnas.orgsciepublish.com
The biosynthesis of avermectin can be broadly categorized into three stages: the formation of the initial aglycone by the PKS, modification of this aglycone, and finally, glycosylation. nih.gov The key post-PKS modifications include:
Furan (B31954) Ring Formation: The enzyme AveE, a cytochrome P450 hydroxylase, is responsible for the critical formation of the five-membered furan ring between C6 and C8a. mdpi.compnas.org
Ketoreduction: The AveF enzyme, a ketoreductase, reduces the keto group at the C5 position. mdpi.com
Dehydration: The AveC enzyme is involved in the formation of the spiroketal system and influences the dehydration at the C22-C23 position, leading to the different series of avermectin components. mdpi.com
Glycosylation: The final step is the attachment of a disaccharide of L-oleandrose to the C13 position of the aglycone. mdpi.compnas.org This process is mediated by several enzymes encoded by the aveB genes, which handle the synthesis of the sugar precursor (dTDP-oleandrose) and its transfer to the macrolide. mdpi.com
Table 2: Key Post-PKS Modification Enzymes in Avermectin Biosynthesis
| Enzyme (Gene) | Enzyme Class | Role in Avermectin Biosynthesis |
| AveE | Cytochrome P450 Hydroxylase | Catalyzes the formation of the tetrahydrofuran (B95107) ring. mdpi.compnas.org |
| AveF | Ketoreductase | Reduces the keto group at the C5 position of the aglycone. mdpi.com |
| AveC | Dehydratase/Cyclase | Influences spiroketal formation and the dehydration at the C22-23 position. mdpi.com |
| AveB Genes | Glycosyltransferases, etc. | Synthesize dTDP-oleandrose and attach the disaccharide to the C13-hydroxyl group. mdpi.com |
| AveD | O-methyltransferase | Responsible for the methylation of the hydroxyl group at C5 (in some avermectins). pnas.org |
Genetic Engineering Strategies for Yield Enhancement and Analog Production
Yield Enhancement: Several approaches have proven effective in boosting avermectin titers. One successful strategy involves manipulating regulatory genes that control the expression of the entire ave biosynthetic cluster.
Overexpression of Activators: The cluster-situated activator gene, aveR, is a primary target. pnas.orgasm.org Engineering the principal sigma factor, σhrdB, which directly recognizes the aveR promoter, has led to significantly increased aveR transcription and a more than 50% improvement in Avermectin B1a production, reaching yields of 6.38 g/L. pnas.org Similarly, overexpression of other regulatory genes, such as the TetR-family regulator aveT and the MarR-family regulator SAV4189, has also resulted in enhanced production. asm.orgfrontiersin.org
Increasing Precursor Supply: The availability of starter (2-methylbutyryl-CoA) and extender (malonyl-CoA, methylmalonyl-CoA) units is a major limiting factor. nih.gov Engineering primary metabolic pathways to channel more carbon flux towards these precursors is a powerful strategy. This has been achieved by heterologously expressing engineered PKS modules designed to produce 2-methylbutyrate (B1264701) and by using CRISPRi to inhibit competing metabolic pathways, leading to an 8-fold increase in B1a titer in wild-type strains and a 37.8% increase in an industrial strain. nih.gov
Analog Production: Genetic engineering has enabled the direct fermentative production of ivermectin, which is traditionally made by chemical hydrogenation of Avermectin B1a. This is achieved by modifying the PKS assembly line itself.
Direct Biosynthesis of Ivermectin: Ivermectin differs from avermectin by having a saturated single bond at the C22-C23 position, whereas avermectin has a double bond. scienceopen.com Scientists have successfully engineered S. avermitilis to produce ivermectin directly by replacing the native DH-KR domain pair in module 2 of the avermectin PKS with a DH-ER-KR domain set from other PKS clusters, such as those for meilingmycin or milbemycin biosynthesis. scienceopen.com The introduction of the Enoyl Reductase (ER) domain ensures the reduction of the C22-C23 double bond during polyketide synthesis. This combinatorial biosynthesis approach has yielded strains capable of producing Ivermectin B1a at titers of 1.25 g/L. scienceopen.com
Table 3: Examples of Genetic Engineering Strategies for Avermectin Production
| Strategy | Genetic Target | Outcome | Reference |
| Yield Enhancement | Engineering of sigma factor hrdB | Increased transcription of aveR activator; >50% increase in B1a yield. | pnas.org |
| Yield Enhancement | Overexpression of aveT regulator | Increased avermectin yield by ~1.2-fold. | asm.org |
| Yield Enhancement | Engineering precursor supply pathways | Increased availability of starter and extender units; up to 8-fold increase in B1a titer. | nih.gov |
| Analog Production | Domain swapping in PKS Module 2 (DH-KR to DH-ER-KR) | Direct fermentative production of Ivermectin B1a at 1.25 g/L. | scienceopen.com |
Biocatalytic and Chemoenzymatic Transformations of Avermectin Precursors
While genetic engineering enables the direct production of some analogs, biocatalytic and chemoenzymatic transformations of the fermented avermectin product remain crucial for creating a wider range of derivatives, including Ivermectin B1a-d2.
Chemoenzymatic Synthesis of Ivermectin: The conventional industrial method for producing ivermectin is a chemo-selective process. It involves the selective catalytic hydrogenation of the C22-C23 double bond of the Avermectin B1a/B1b mixture produced by fermentation. scienceopen.com This reaction is typically carried out using a homogeneous catalyst like Wilkinson's catalyst ([(Ph₃P)₃RhCl]) or other rhodium and ruthenium-based catalysts. google.comgoogle.com This represents a classic chemoenzymatic approach where the complex precursor is made biologically and a specific chemical step is used for the final conversion.
Biocatalytic Transformations: Biocatalysis uses isolated enzymes or whole-cell systems to perform specific chemical transformations on a substrate. A notable example is the production of 4"-oxo-avermectin, a key intermediate in the synthesis of the insecticide emamectin (B195283) benzoate. nih.govportlandpress.com Researchers have identified several Streptomyces strains containing cytochrome P450 monooxygenases (CYPs) that can regioselectively oxidize the 4"-hydroxyl group of avermectin. nih.govasm.org These enzymes (termed Ema enzymes) have been cloned and improved through directed evolution to enhance their specificity and efficiency for industrial-scale biocatalytic processes. nih.govresearchgate.net
Synthesis of this compound: The compound "this compound" is an isotopically labeled version of Ivermectin B1a, containing two deuterium (B1214612) atoms. synzeal.com Such labeled compounds are not typically produced through direct fermentation but are synthesized for use as internal standards in quantitative analytical methods, such as mass spectrometry, to ensure high accuracy. synzeal.com The synthesis of this compound would involve a chemoenzymatic or purely chemical process starting from either Avermectin B1a or Ivermectin B1a. For instance, the selective hydrogenation of Avermectin B1a could be performed using deuterium gas (D₂) instead of hydrogen gas (H₂) with an appropriate catalyst, or a specific chemical deuteration reaction could be applied to the finished Ivermectin B1a molecule.
Molecular Mechanisms of Action of Avermectin B1a D2
Targeting Ligand-Gated Ion Channels (LGICs) in Invertebrates
The primary targets of ivermectin B1a-d2 in invertebrates are ligand-gated ion channels (LGICs), a superfamily of transmembrane protein complexes that are crucial for synaptic transmission. frontiersin.orgmcgill.ca Ivermectin's high efficacy and selectivity against invertebrates are largely due to its potent and specific interactions with channels that are either unique to or functionally distinct in these organisms. mcgill.ca
This compound binds with high affinity and selectivity to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. nih.govcymitquimica.comapexbt.com These channels, which are absent in vertebrates, are fundamental to the inhibitory neurotransmission in many invertebrate species. mcgill.cafrontiersin.org The binding of ivermectin to GluCls is essentially irreversible and triggers the opening of the chloride ion (Cl-) channel. apexbt.com This leads to a significant and sustained influx of chloride ions into the cell. nih.govcymitquimica.com The increased intracellular chloride concentration causes hyperpolarization of the nerve or muscle cell membrane, making it less responsive to excitatory stimuli. nih.gov This state of hyperpolarization effectively blocks the transmission of nerve impulses, leading to flaccid paralysis of the affected muscles, including the pharyngeal muscles essential for feeding. wikipedia.orgresearchgate.net
Studies on ivermectin-resistant parasites have identified mutations in the genes encoding GluCl subunits, providing strong evidence for the central role of these channels in ivermectin's mechanism of action. mcgill.ca For instance, specific amino acid changes in the GluClα3 and GluClβ subunits of the nematode Cooperia oncophora have been shown to reduce the sensitivity of these channels to ivermectin. mcgill.ca
Table 1: Interaction of Ivermectin with Glutamate-Gated Chloride Channels (GluCls)
| Feature | Description | References |
|---|---|---|
| Target | Glutamate-gated chloride channels (GluCls) | nih.gov, apexbt.com, cymitquimica.com |
| Binding Affinity | High and selective | nih.gov |
| Effect on Channel | Irreversible opening | apexbt.com, |
| Ion Flow | Increased influx of chloride ions (Cl-) | nih.gov, cymitquimica.com |
| Cellular Effect | Hyperpolarization of nerve and muscle cells | nih.gov |
| Physiological Outcome | Paralysis and death of the parasite | nih.gov, wikipedia.org |
| Resistance Mechanism | Mutations in GluCl subunit genes | mcgill.ca |
The interaction with GABA-gated channels can occur in a couple of ways: ivermectin may increase the release of GABA from presynaptic nerve endings and also enhance the binding of GABA to its postsynaptic receptors. researchgate.net Both actions lead to a prolonged opening of the chloride channels, further contributing to the hyperpolarization of the neuronal membrane and the resulting paralysis. nih.govresearchgate.net While mammals also have GABA receptors, they have a much lower affinity for ivermectin, and the blood-brain barrier generally prevents ivermectin from reaching the central nervous system in significant concentrations. researchgate.netfrontiersin.org
Research has also indicated that ivermectin can interact with other ligand-gated ion channels, including certain subtypes of acetylcholine (B1216132) receptors. oup.comoup.com Specifically, ivermectin has been shown to be a positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor (nAChR). oup.commedchemexpress.com This means that it can enhance the response of these receptors to their natural ligand, acetylcholine. While the primary anthelmintic effect is attributed to its action on GluCls and GABA receptors, the modulation of nAChRs could contribute to its broader spectrum of activity against various parasites. oup.com
Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels Modulation
Allosteric Modulation of Neurotransmitter Receptors
This compound functions as an allosteric modulator, meaning it binds to a site on the receptor that is distinct from the binding site of the endogenous neurotransmitter (the orthosteric site). oup.commdpi.com This binding induces a conformational change in the receptor protein, which in turn alters the receptor's affinity for its natural ligand and/or its ion channel gating properties. frontiersin.orgnih.gov
In the case of GluCls and GABA receptors, ivermectin's allosteric modulation leads to a potentiation of the inhibitory signal, effectively silencing the nerve or muscle cell. nih.govfrontiersin.org For the α7 nAChR, it enhances the excitatory signal. medchemexpress.com This ability to allosterically modulate different types of neurotransmitter receptors highlights the complex pharmacology of ivermectin. It is this allosteric action that allows ivermectin to have profound effects at very low concentrations. frontiersin.org
Disruption of Invertebrate Neurotransmission and Muscle Function
The culmination of this compound's interactions with ligand-gated ion channels is a severe disruption of neurotransmission and muscle function in susceptible invertebrates. researchgate.netnih.gov The hyperpolarization of nerve and muscle cell membranes leads to a state of flaccid paralysis. nih.govwikipedia.org
This paralysis has several critical consequences for the parasite:
Inhibition of movement: The parasite is unable to maintain its position within the host and is expelled.
Impairment of feeding: Paralysis of the pharyngeal muscles prevents the parasite from ingesting nutrients, leading to starvation. researchgate.net
Ultimately, this multifaceted disruption of essential physiological functions leads to the death of the invertebrate. nih.govwikipedia.org
Exploration of Other Putative Molecular Targets and Pathways
While the primary mechanisms of ivermectin's action are well-established, research continues to explore other potential molecular targets and pathways that may contribute to its effects. Some of these include:
Mitochondrial Function: Some studies suggest that ivermectin may interfere with mitochondrial respiration, potentially leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cellular damage. researchgate.netnih.gov
WNT-TCF Pathway: There is evidence that ivermectin can inhibit the WNT-TCF signaling pathway, which is involved in various developmental and cellular processes. frontiersin.orgresearchgate.net
PAK1 Kinase: Ivermectin has been shown to promote the degradation of p21-activated kinase 1 (PAK1), a key regulator of cytoskeletal dynamics and cell motility. researchgate.net
Tubulin Polymerization: Some research indicates that ivermectin can affect microtubule dynamics by binding to tubulin and promoting its polymerization, which could interfere with cell division and other essential cellular processes. mdpi.com
Table 2: Investigated Putative Molecular Targets of Ivermectin
| Target/Pathway | Potential Effect of Ivermectin | References |
|---|---|---|
| P2X4 Receptors | Positive allosteric modulation | core.ac.uk, oup.com, nih.gov |
| Mitochondrial Function | Inhibition of respiratory chain, reduced ATP | researchgate.net, nih.gov |
| WNT-TCF Pathway | Inhibition of signaling | researchgate.net, frontiersin.org |
| PAK1 Kinase | Promotes degradation | researchgate.net |
| Tubulin | Promotes polymerization | mdpi.com |
These additional targets may contribute to the broad-spectrum activity of ivermectin and are areas of ongoing investigation.
Pharmacological Research on Avermectin B1a D2 at the Mechanistic Level Non Clinical Focus
Absorption Mechanisms and Transporter Interactions in Animal Models
The absorption of Ivermectin B1a is influenced by the route of administration and the formulation. Following subcutaneous injection in pigs, ivermectin is well-distributed to all tissues. nih.gov In goats, subcutaneous administration leads to higher tissue concentrations compared to oral administration. nih.gov The absorption process is generally slow, which contributes to the drug's prolonged persistence in the body.
Ivermectin's interaction with transporter proteins, particularly P-glycoprotein (P-gp), is a critical factor in its absorption and distribution. P-gp, an efflux transporter, limits the passage of ivermectin across biological membranes, including the blood-brain barrier. This mechanism is a key determinant of the compound's safety profile in mammals.
Distribution Dynamics within Biological Compartments in Research Organisms
Ivermectin B1a is highly lipophilic, leading to extensive distribution throughout the body, with a tendency to accumulate in adipose tissue and the liver. researcherslinks.comuu.nl This high lipid solubility also explains its presence in ear wax and skin. nih.gov The distribution pattern is generally similar across different animal species, with the highest concentrations consistently found in fat and liver, followed by kidney and muscle. researcherslinks.comeuropa.eu
In cattle, studies have shown that the concentration of Ivermectin B1a is significantly higher in lung tissue compared to plasma, which may contribute to its efficacy against pulmonary nematodes. agrovetmarket.comresearchgate.net After subcutaneous administration in calves, ivermectin concentrations greater than 0.1 ng/g were detected in all tissues and fluids analyzed between 1 and 48 days post-treatment. researchgate.net At 58 days, residues were primarily found in bile and feces. researchgate.net
Table 1: Tissue Distribution of Ivermectin B1a in Various Animal Models
| Animal Model | Tissue | Concentration (µg/kg) | Time Point | Reference |
| Cattle | Fat | 292 | 7 days | europa.eu |
| Liver | 180 | 7 days | europa.eu | |
| Kidney | 78 | 7 days | europa.eu | |
| Muscle | 78 | 7 days | europa.eu | |
| Fat | 13.2 | 28 days | europa.eu | |
| Liver | 9.3 | 28 days | europa.eu | |
| Kidney | 3.6 | 28 days | europa.eu | |
| Muscle | 1.4 | 28 days | europa.eu | |
| Sheep | Fat | 145 | 1 day | europa.eu |
| Liver | 72 | 1 day | europa.eu | |
| Kidney | 30 | 1 day | europa.eu | |
| Muscle | 20 | 1 day | europa.eu | |
| Pigs | Fat | Highest concentration | 1-28 days | europa.eu |
| Liver | Second highest concentration | 1-28 days | europa.eu | |
| Reindeer | Back Fat | 362 | 10 days | europa.eu |
| Liver | 71 | 10 days | europa.eu | |
| Kidney | 54 | 10 days | europa.eu | |
| Muscle | 40 | 10 days | europa.eu | |
| Goat | Adipose Tissue | Persistent significant concentrations | 17 days | nih.gov |
| Skin/Hair | Persistent significant concentrations | 17 days | nih.gov |
Biotransformation Pathways and Metabolite Profiling
Ivermectin B1a undergoes extensive biotransformation in the liver before its excretion. The primary metabolic reactions involve both Phase I and Phase II pathways.
Cytochrome P450-Mediated Metabolism
In vitro studies using human and animal liver microsomes have established that ivermectin is primarily metabolized by the cytochrome P450 (CYP) enzyme system. tga.gov.aunih.gov Specifically, CYP3A4 is the major enzyme responsible for its metabolism. tga.gov.aunih.gov
The main Phase I metabolic reactions are O-demethylation and hydroxylation. tga.gov.au In studies with human liver microsomes, several metabolites have been identified. nih.gov The major metabolites formed are 3''-O-demethyl-H2B1a and 4a-hydroxy-H2B1a. tga.gov.au Other identified metabolites include various hydroxylated and demethylated derivatives. nih.govfao.org In rats and cattle, the major metabolite identified is the 24-hydroxy-methyl derivative of the parent compound. fao.org In contrast, pigs uniquely produce significant quantities of 3''-O-desmethyl derivatives. fao.org
Table 2: Major Phase I Metabolites of Ivermectin B1a
| Metabolite ID | Name | Biotransformation | Reference |
| M1 | 3″-O-desmethyl-H2B1a | O-demethylation | nih.gov |
| M2 | 4-hydroxy-H2B1a | Hydroxylation | nih.gov |
| M3 | 26-hydroxy-H2B1a | Hydroxylation | nih.gov |
| M4 | 3″-O-desmethyl, 4-hydroxy-H2B1a | Demethylation & Hydroxylation | nih.gov |
| M5 | 24-hydroxy-H2B1a monosaccharide | Hydroxylation & Deglycosylation | nih.gov |
| M6 | 3″-O-desmethyl, 26-hydroxy-H2B1a | Demethylation & Hydroxylation | nih.gov |
| M7 | 26-hydroxy-H2B1a monosaccharide | Hydroxylation & Deglycosylation | nih.gov |
| M8 | 4,26-dihydroxy-H2B1a | Dihydroxylation | nih.gov |
| M9 | 24-hydroxy-H2B1a | Hydroxylation | nih.gov |
Phase II Conjugation Reactions and Metabolite Identification
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. In sheep, studies have identified both sulfation and glucuronidation as Phase II pathways for ivermectin metabolites. upce.cz In incubations with primary ovine hepatocytes, nine different Phase II metabolites were detected: eight were conjugates with sulfuric acid (sulfates) and one was a conjugate with glucuronic acid (glucuronide). upce.cz
Excretion Kinetics and Elimination Routes of Parent Compound and Metabolites
The primary route of excretion for ivermectin and its metabolites is through the feces. nih.govfao.orgdrugbank.com In most animal species studied, over 98% of the administered dose is eliminated in the feces, with less than 2% excreted in the urine. agrovetmarket.com In pigs, after a subcutaneous dose, approximately 35.7% of the dose was excreted in the feces within 7 days, while only about 0.43% was found in the urine. fao.org The high concentration of ivermectin in bile suggests that biliary excretion is a major elimination pathway. nih.gov The elimination half-life of ivermectin varies among species, with a mean of 35.2 hours reported in pigs. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of Avermectin B1a D2 Derivatives
Impact of Macrolactone Ring System Modifications on Bioactivity
The biological activity of the avermectin (B7782182) family is intrinsically linked to its complex 16-membered macrocyclic lactone core. nih.govresearchgate.net This macrolide structure features a spiroketal system, a benzofuran (B130515) ring, and various functional groups that are critical for its interaction with biological targets. researchgate.net Modifications to this ring system can profoundly influence the bioactivity of the resulting derivatives.
Avermectins are produced as a mixture of eight related components, with the "B" series having a hydroxyl group at the C-5 position and the "1" series having a double bond between C-22 and C-23. nih.gov Ivermectin is a semi-synthetic derivative where this C22-C23 double bond of Avermectin B1a is reduced. mdpi.com This hydrogenation is a key modification that alters the compound's properties.
Research into avermectin analogues has shown that even minor changes to the macrolactone ring can lead to significant shifts in insecticidal and acaricidal potency. For example, the synthesis of over 40 new avermectin derivatives revealed that modifications could enhance activity against specific pests compared to the parent compound. researchgate.net Quantitative structure-activity relationship (QSAR) analysis indicates that the molecule's shape, size, and electronic distribution are key determinants of its potency. researchgate.net Forced degradation studies show that the C-5 position is susceptible to harsh oxidation, forming a 5-oxo derivative, which represents another potential point of modification that could alter bioactivity. tandfonline.com
| Modification Site | Type of Modification | Impact on Bioactivity | Reference |
|---|---|---|---|
| C5 Position | Oxidation of hydroxyl to a carbonyl group | Alters electronic distribution and shape; potential impact on binding affinity. | tandfonline.com |
| C22-C23 Position | Reduction of double bond (Avermectin B1a to Ivermectin B1a) | Key modification altering compound properties and bioactivity spectrum. | mdpi.com |
| Various Ring Positions | Synthesis of diverse analogues | Can lead to enhanced or selective activity against specific target organisms. | researchgate.net |
Derivatization of Glycosidic Moieties and Their Functional Consequences
The stability of the glycosidic linkage is a critical factor. Under acidic conditions, avermectins are known to be susceptible to the cleavage of the disaccharide chain. tandfonline.com This hydrolysis first results in the loss of the terminal sugar to form a monosaccharide derivative, and further cleavage yields the aglycone, which is the macrolactone core devoid of any sugars. tandfonline.com The loss of these sugar moieties typically leads to a significant reduction in biological activity, underscoring their importance for effective interaction with target receptors.
The significance of the sugar substituents has spurred research into creating new derivatives through glycodiversification. nih.gov By using enzymatic and synthetic methods, it is possible to attach different sugar molecules or alter the existing ones. researchgate.net For example, researchers have successfully produced novel avermectin B1a glycosides, such as 4″-β-D-glucoside and 4″-β-D-galactoside derivatives. researchgate.net These efforts aim to generate novel glycoforms with potentially improved bioactivity, solubility, or stability. nih.govresearchgate.net
| Modification | Resulting Compound | Functional Consequence | Reference |
|---|---|---|---|
| Cleavage of terminal oleandrose | Monosaccharide B1a | Generally leads to reduced bioactivity. | tandfonline.com |
| Cleavage of both sugar moieties | Aglycone | Significant loss of biological activity. | tandfonline.com |
| Enzymatic addition of glucose at 4" position | Avermectin B1a 4"-β-D-glucoside | Creates a novel derivative with altered properties and potentially different bioactivity. | researchgate.net |
| Enzymatic addition of galactose at 4" position | Avermectin B1a 4"-β-D-galactoside | Creates a novel derivative with altered properties and potentially different bioactivity. | researchgate.net |
Influence of Stereochemistry on Molecular Interactions and Efficacy
The intricate three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological efficacy of avermectins. nih.govmdpi.com The molecule's specific conformation allows it to bind with high affinity to its targets, such as glutamate-gated chloride channels in invertebrates. mdpi.com
A clear illustration of the importance of stereochemistry is the composition of commercial ivermectin itself. It is predominantly composed of 22,23-dihydroavermectin B1a (over 80%) and a smaller portion of 22,23-dihydroavermectin B1b (less than 20%). mdpi.com The only difference between these two homologs is the substituent at the C-25 position: a sec-butyl group in B1a and an isopropyl group in B1b. nih.gov
| Homolog | C-25 Substituent | Key Stereochemical Feature | Observed Interaction Tendency (in specific studies) | Reference |
|---|---|---|---|---|
| Avermectin B1a | sec-Butyl | Larger steric bulk and molecular volume. | Higher affinity for certain host cellular structures. | nih.govresearchgate.netunibg.it |
| Avermectin B1b | Isopropyl | Smaller steric bulk and molecular volume. | Higher affinity for certain viral structures. | nih.govresearchgate.netunibg.it |
Computational Modeling, Molecular Docking, and Dynamics Simulations
In silico techniques, including computational modeling, molecular docking, and molecular dynamics (MD) simulations, are powerful tools for elucidating the structure-activity relationships of ivermectin and its derivatives at a molecular level. nih.gov These methods allow researchers to predict and analyze how these molecules interact with their biological targets, providing insights that can guide the rational design of new compounds.
Molecular docking is used to predict the preferred binding orientation and affinity of a ligand to a target protein. nih.govmdpi.com Numerous studies have employed docking to investigate the interaction of ivermectin with a wide array of proteins, such as viral proteases, replicases, and host cell receptors. frontiersin.orgnih.govresearchgate.net These simulations calculate a binding energy score (e.g., in kcal/mol) and identify the specific amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, which are crucial for stable binding. mdpi.comfrontiersin.org
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability and conformational dynamics of the ivermectin-protein complex over time. brieflands.comtandfonline.com MD simulations provide a more dynamic picture of the interaction, tracking the movements of atoms over a set period (e.g., 100 nanoseconds). mdpi.commdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex, with lower, stable RMSD values indicating a persistent and secure binding. mdpi.comtandfonline.com Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid during the interaction. mdpi.com These computational approaches have consistently shown that ivermectin can form stable and favorable interactions with various biological targets, corroborating its broad-spectrum activity. brieflands.comtandfonline.commdpi.com
| Study Focus | Computational Method | Key Findings/Parameters Measured | Reference |
|---|---|---|---|
| Ivermectin with SARS-CoV-2 Mpro | Molecular Docking & MD Simulation | Favorable binding affinity (ΔG of -9.0 kcal/mol); stable RMSD of 1.87 Å over 100 ns. | mdpi.com |
| Ivermectin with VEGF and GST | Molecular Docking & MD Simulation | Efficiently targeted binding pockets; stable dynamics with RMSD values indicating complex stability over 100 ns. | mdpi.com |
| Ivermectin with Importin alpha/beta | Molecular Docking & MD Simulation | High binding affinity (-12.2 kcal/mol for dimer); good structural stability confirmed by average RMSD and RMSF values. | tandfonline.com |
| Ivermectin with various SARS-CoV-2 targets | Molecular Docking & MM/GBSA | Calculated binding energies for 15 potential targets to identify those with the highest affinity. | nih.gov |
Molecular and Genetic Basis of Resistance to Avermectin B1a D2
Target Site Mutations and Alterations in GluCl Receptors
The primary molecular target of Ivermectin B1a in invertebrates is the glutamate-gated chloride channel (GluCl). biorxiv.orgresearchgate.net These channels, which are ligand-gated ion channels, are crucial for neurotransmission in nematodes and arthropods. biorxiv.org Ivermectin binds to GluCls, causing them to open irreversibly, which leads to an influx of chloride ions. biorxiv.org This hyperpolarizes the nerve or muscle cells, resulting in flaccid paralysis and eventual death of the parasite. researchgate.net
Resistance can arise from non-synonymous mutations in the genes encoding GluCl subunits, which alter the channel's structure and reduce its binding affinity for ivermectin. plos.org In the model nematode Caenorhabditis elegans, simultaneous mutations in three GluCl subunit genes—avr-14, avr-15, and glc-1—are required to confer a high level of resistance. researchgate.netpnas.org Mutating only one or two of these genes results in little to no resistance, suggesting that ivermectin sensitivity is mediated by parallel genetic pathways involving a family of GluCl genes. pnas.org
In field populations of parasites, several specific mutations in GluCl genes have been linked to ivermectin resistance. For instance, in head lice (Pediculus humanus capitis) from Senegal with confirmed clinical resistance, three non-synonymous mutations in the GluCl gene were identified: A251V, S46P, and H272R. researchgate.netresearchgate.net The A251V mutation was the most common. researchgate.net Other studies have identified different mutations in head lice, such as T136C, C752T, and A815G. researchgate.net In the sheep parasitic nematode Cooperia oncophora, a L256F mutation in the AVR-14 subunit of the GluCl has been associated with resistance. biorxiv.org
Recent research has also uncovered novel mechanisms of target site alteration. In C. elegans, a deficiency in the protein UBR-1 leads to an overproduction of glutamate (B1630785). elifesciences.orgnih.gov This excess glutamate causes a functional downregulation of IVM-targeted GluCls (AVR-15, AVR-14, and GLC-1), reducing the number of available targets for the drug and thereby conferring resistance. elifesciences.orgnih.gov This highlights that resistance can occur not just through altering the drug-binding site itself, but also by reducing the expression or availability of the target protein. elifesciences.org
Table 1: Documented GluCl Mutations Associated with Ivermectin Resistance
| Organism | Gene(s) | Mutation(s) | Reference(s) |
| Caenorhabditis elegans | avr-14, avr-15, glc-1 | Null mutations in all three genes | pnas.org, researchgate.net |
| Pediculus humanus capitis (Head Louse) | GluCl | A251V, S46P, H272R | researchgate.net, researchgate.net |
| Pediculus humanus capitis (Head Louse) | GluCl | T136C, C752T, A815G | researchgate.net |
| Cooperia oncophora | AVR-14 | L256F | biorxiv.org |
| Plutella xylostella | GluCl | A309V | plos.org |
| Tetranychus urticae | GluCl | G326E | plos.org |
Drug Efflux Pump Overexpression and Polyspecificity (e.g., P-glycoprotein)
A second major mechanism of resistance involves reducing the intracellular concentration of Ivermectin B1a through the action of drug efflux pumps. elifesciences.org P-glycoproteins (P-gp), members of the ATP-binding cassette (ABC) transporter superfamily, are transmembrane proteins that actively transport a wide range of structurally and functionally diverse compounds out of cells. mdpi.comnih.gov This process is a primary cause of multidrug resistance (MDR) in cancer cells and is increasingly recognized as a key factor in anthelmintic resistance. mdpi.comnih.gov
Ivermectin itself can be both a substrate and an inducer of P-gp. researchgate.netnih.gov Research on murine hepatocyte cell lines showed that exposure to ivermectin led to a time- and concentration-dependent increase in the mRNA levels of P-gp isoforms (Mdr1a and Mdr1b). nih.gov This induction was found to occur through a post-transcriptional mechanism, where ivermectin stabilizes the P-gp mRNA, prolonging its half-life and leading to the synthesis of more transporter protein. researchgate.netnih.gov This creates a feedback loop where the drug's presence enhances the very mechanism that expels it from the cell.
The polyspecificity of P-gp means it can transport a broad array of xenobiotics. mdpi.com This contributes to cross-resistance, where resistance to one drug can confer resistance to other, unrelated drugs. While P-gp is a major player, other ABC transporters, such as the multidrug resistance proteins (MRPs), are also involved in multidrug resistance and may contribute to ivermectin efflux. nih.gov
Table 2: Key P-glycoproteins Implicated in Ivermectin Resistance
| Organism | P-glycoprotein(s) | Observation | Reference(s) |
| Caenorhabditis elegans | Pgp-12, Pgp-13 | Upregulated in ivermectin-resistant strain. Silencing pgp-12 reverts resistance. | plos.org |
| Caenorhabditis elegans | Pgp-4 | Silencing pgp-4 in wild-type strain induces resistance. | plos.org |
| Haemonchus contortus | Hco-pgp-2, Hco-pgp-9.1 | Implicated in macrocyclic lactone resistance mechanisms. | researchgate.net |
| Murine Hepatocytes | Mdr1a, Mdr1b | Expression induced by ivermectin via mRNA stabilization. | nih.gov |
Enhanced Xenobiotic Detoxification Pathways
In addition to efflux pumps, organisms can develop resistance by enhancing their natural detoxification systems, which metabolize and neutralize xenobiotics like Ivermectin B1a. plos.org This metabolic resistance involves the upregulation of enzymes that chemically modify the drug, typically making it more water-soluble and easier to excrete. Key enzyme families involved in this process include cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). mdpi.comnih.govmdpi.com
Studies in the malaria vector mosquito, Anopheles gambiae, have shown that detoxification mechanisms mediated by cytochrome P450 enzymes are a significant pathway for developing ivermectin resistance. nih.gov Inhibition of these enzymes using a synergist greatly increased mosquito mortality when exposed to ivermectin, indicating that CYPs play a protective role by metabolizing the drug. nih.gov In contrast, inhibiting xenobiotic pumps alone had no effect, suggesting that in this species, metabolic detoxification is more critical than drug efflux for surviving ivermectin exposure. nih.gov
In the cattle tick Rhipicephalus microplus, a comparative proteomic analysis of ivermectin-resistant and susceptible strains revealed an over-accumulation of proteins involved in xenobiotic detoxification in the ovaries of resistant ticks. a-z.lu This suggests that enhanced metabolic capacity in critical reproductive tissues helps protect the ticks from the sterilizing effects of ivermectin, allowing resistant populations to thrive. a-z.lu
Analytical Methodologies for Avermectin B1a D2 Detection and Quantification in Research Matrices
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD, FLD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of avermectins, including Ivermectin B1a-d2. researchgate.netsemanticscholar.org This method separates the analyte from other components in a mixture based on its interaction with a stationary phase as it is carried through by a liquid mobile phase. ajpaonline.com
Detectors:
UV/DAD (Ultraviolet/Diode Array Detector): Ivermectin and its analogs absorb ultraviolet light at specific wavelengths, typically around 245 nm and 254 nm. researchgate.netajpaonline.comkojvs.org A Diode Array Detector (DAD) offers the advantage of acquiring a full UV spectrum simultaneously, enhancing peak identification and purity assessment. nih.govresearchgate.net HPLC-UV/DAD methods provide good linearity over specific concentration ranges, for instance, 10-40 µg/ml for Ivermectin. researchgate.net
FLD (Fluorescence Detector): For enhanced sensitivity, a fluorescence detector is often employed. sapub.org Avermectins are not naturally fluorescent, so a derivatization step is required. researchgate.netfao.org This process involves reacting the analyte with a fluorescent agent, such as a mixture of trifluoroacetic anhydride (B1165640) and 1-methylimidazole, to form a fluorescent derivative that can be detected at specific excitation and emission wavelengths (e.g., 365 nm excitation and 470 nm emission). fao.orgresearchgate.net This approach significantly lowers the limit of detection. researchgate.net
The choice of mobile phase is crucial for achieving optimal separation. A common mobile phase for Ivermectin analysis consists of a mixture of acetonitrile (B52724), methanol, and water. researchgate.netkojvs.org The separation is typically performed on a C18 reversed-phase column. semanticscholar.orgajpaonline.comkojvs.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches (e.g., LC-MS/MS, GC-MS)
Mass spectrometry, particularly when coupled with chromatography, offers superior sensitivity and selectivity for the analysis of this compound, often eliminating the need for derivatization. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of Ivermectin and its deuterated standards in biological and environmental matrices. researchgate.netnih.govresearchgate.net The method combines the separation power of LC with the high specificity of tandem mass spectrometry. nih.gov
In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive ion mode. researchgate.net The precursor ion for this compound (the deuterated form of Ivermectin B1a) is selected and fragmented, and specific product ions are monitored for quantification. semanticscholar.org For instance, a common transition for Ivermectin is m/z 892.5→307.1, while for its deuterated internal standard, Ivermectin-D2, it is m/z 894.5→309.1. semanticscholar.org This high degree of specificity allows for very low limits of quantification (LOQ), often in the sub-ng/mL range. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While less common than LC-MS/MS for avermectins, GC-MS can also be used. However, it typically requires a derivatization step to increase the volatility of the large ivermectin molecule, which can be laborious. nih.govjocpr.com
Immunoassays (e.g., ELISA) for Research Applications
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunological method used for the detection and quantification of substances like Ivermectin. researchgate.netresearchgate.netthermofisher.com It relies on the specific binding of an antibody to its target antigen. researchgate.net
In a competitive ELISA for Ivermectin, microplate wells are coated with the drug. creative-diagnostics.com When a sample containing Ivermectin is added along with a primary antibody, the Ivermectin in the sample competes with the coated drug for binding to the antibody. creative-diagnostics.com A secondary antibody linked to an enzyme is then added, and a substrate is introduced to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of Ivermectin in the sample. creative-diagnostics.com
ELISA kits are commercially available for the analysis of avermectins in various matrices like milk and tissue. creative-diagnostics.comringbio.com They offer a rapid and cost-effective screening tool, though they may have lower specificity compared to chromatographic methods. nih.gov The sensitivity of these kits can be in the low ng/mL (ppb) range. ringbio.com
Sample Preparation Strategies for Biological and Environmental Matrices
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before analysis, especially from complex matrices like soil, water, and biological tissues. researchgate.netepa.govepa.gov
Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. For example, Ivermectin can be extracted from acidic media using ethyl acetate (B1210297). researchgate.net Acetonitrile is also frequently used to extract avermectins from various samples. researchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique. researchgate.netresearchgate.net The sample extract is passed through a cartridge containing a solid adsorbent (e.g., C18, aminopropyl). fao.orgnih.gov Interfering compounds are washed away, and the analyte of interest is then eluted with a suitable solvent. fao.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for pesticide residue analysis in food and environmental samples. researchgate.neteurl-pesticides.eu It typically involves an extraction step with acetonitrile followed by a cleanup step using a mixture of salts and sorbents like magnesium sulfate. eurl-pesticides.eu
Validation Parameters for Analytical Methods
To ensure the reliability and accuracy of analytical results, methods for this compound detection must be thoroughly validated according to international guidelines. ajpaonline.comresearchgate.net Key validation parameters include:
Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.br It is typically evaluated by constructing a calibration curve and determining the correlation coefficient (r²), which should be close to 1. researchgate.netajpaonline.com
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ajpaonline.comscielo.br
Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true value. It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. ajpaonline.comscielo.br
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brresearchgate.net
Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchgate.net
The table below summarizes some reported validation parameters for Ivermectin analysis using different methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10-40 µg/ml researchgate.net | 0.5 - 200 ng/mL jocpr.com |
| Correlation Coefficient (r²) | >0.999 researchgate.netajpaonline.com | >0.99 nih.gov |
| Recovery | 98.7 - 101.5% ajpaonline.com | 87.9 - 99.8% researchgate.net |
| Precision (RSD) | <2% ajpaonline.com | <15% semanticscholar.org |
| LOQ | 2.68 µg/mL kojvs.org | 0.05 µg/L (water) epa.gov, 1.5 µg/kg (soil/feces) nih.gov |
Environmental Fate and Ecotoxicological Impact of Avermectin B1a D2 Residues
Persistence and Degradation Pathways in Soil and Water
The persistence and degradation of Avermectin (B7782182) B1a residues in the environment are influenced by several factors, including soil type, water conditions, and sunlight exposure.
In Soil: Avermectin B1a is relatively immobile in soil due to its high affinity for soil particles. nih.gov Studies have shown that it binds tightly to soil, which limits its potential for leaching into groundwater. nih.gov The degradation half-life of ivermectin in soil and feces mixtures is estimated to be between 7 and 14 days under aerobic conditions. nih.gov For Avermectin B1a specifically, the half-life in soils can range from two to eight weeks. nih.gov The degradation process in soil is primarily aerobic, leading to the formation of less bioactive compounds. nih.gov
In Water: In aquatic environments, Avermectin B1a undergoes rapid photodegradation. nih.gov The half-life of the compound in water due to photodegradation can be as short as half a day in summer conditions. nih.gov When applied as a thin film on surfaces, its photodegradation half-life is less than one day. nih.gov In aquatic mesocosm studies, the dissipation half-time (DT50) of ivermectin in the water column was found to be 3 to 5 days. researchgate.net However, the compound can persist in sediments, with concentrations remaining stable over longer periods. researchgate.netresearchgate.net
| Environmental Compartment | Condition | Half-life (t1/2) | Reference |
|---|---|---|---|
| Soil/Feces Mixture | Aerobic | 7-14 days | nih.gov |
| Soil | Aerobic | 2-8 weeks | nih.gov |
| Water | Photodegradation (Summer) | ≤ 0.5 days | nih.gov |
| Water Column (Mesocosm) | - | 3-5 days | researchgate.net |
| Surface Film | Photodegradation | < 1 day | nih.gov |
Biotransformation and Bioaccumulation in Non-Target Organisms (Environmental Compartments)
The potential for Avermectin B1a to be altered and accumulate in organisms that are not the intended targets is a key aspect of its environmental risk profile.
Biotransformation: Metabolism and degradation of Avermectin B1a generally lead to a reduction in its biological activity and toxicity. nih.gov In non-target organisms, biotransformation processes can detoxify the compound.
Bioaccumulation: Avermectin B1a is a hydrophobic compound, which suggests a potential for bioaccumulation. nih.gov However, studies have shown that it is not significantly bioconcentrated by fish. nih.gov The calculated steady-state bioconcentration factor for abamectin (B1664291) (a closely related avermectin) in fish is 52, with rapid depuration observed. nih.gov The strong binding of avermectins to sediment can reduce their bioavailability to water-column organisms, but sediment-dwelling organisms may still be exposed. researchgate.net
Impact on Terrestrial and Aquatic Invertebrate Populations in Ecosystems
Avermectin B1a residues can have significant impacts on various non-target invertebrate populations, which play crucial roles in ecosystem functioning.
Terrestrial Invertebrates: Residues of avermectins excreted in the feces of treated livestock can adversely affect dung-colonizing insects, particularly their larval stages. nih.gov This can potentially slow down the rate of dung decomposition, although under field conditions, other environmental factors may have a more significant influence on this process. nih.govcore.ac.uk Earthworms have shown some sensitivity to avermectins, with reported LC50 values for ivermectin in soil of 28 ppm and 315 ppm in different studies. nih.gov Other soil invertebrates like springtails and enchytraeids may also be negatively affected by exposure to avermectins. researchgate.net
Aquatic Invertebrates: Aquatic invertebrates are particularly sensitive to Avermectin B1a. Daphnia magna, a freshwater cladoceran, is one of the most sensitive species, with a reported 48-hour LC50 for ivermectin as low as 0.025 ppb (parts per billion) or 25 ng/L. nih.govresearchgate.net Chronic exposure to even lower concentrations can impact their reproduction and growth. The presence of sediment can reduce the toxicity to water-column organisms like Daphnia. nih.gov However, long-term effects have been observed in sediment-dwelling organisms such as certain species of chydorids and mayflies at concentrations around 1000 ng/L. researchgate.net
| Organism | Endpoint | Concentration | Reference |
|---|---|---|---|
| Daphnia magna (Freshwater cladoceran) | 48-hour LC50 | 0.025 ppb (25 ng/L) | nih.govresearchgate.net |
| Daphnia magna | Chronic LOEC (reproduction/growth) | 0.001 ng/L | |
| Earthworms (Eisenia fetida) | LC50 in soil | 28 ppm | nih.gov |
| Earthworms (Eisenia foetida) | LC50 | 15.8 mg/kg | core.ac.uk |
| Dung-associated insects | Adverse effects on larvae | Residues in feces | nih.gov |
| Chydoridae and Ephemeroptera (Sediment-dwelling) | Long-term effects | 1000 ng/L | researchgate.net |
Environmental Risk Assessment Frameworks for Residual Exposure
Environmental risk assessments for veterinary medicines like Avermectin B1a are crucial for ensuring their safe use. These frameworks typically follow a tiered approach.
The initial tiers involve comparing the predicted environmental concentration (PEC) of the substance with the no-effect concentration (PNEC) derived from ecotoxicity studies. researchgate.net If the PEC/PNEC ratio is greater than one, a more detailed risk assessment is required, which may involve more complex studies like aquatic mesocosm experiments that simulate a more realistic ecosystem. researchgate.net
Advanced Research Directions and Biotechnological Applications of Avermectin B1a D2
Development of Novel Delivery Systems for Research Applications (e.g., Nanoparticles)
The poor water solubility of ivermectin presents a significant challenge for its formulation and delivery, impacting its bioavailability. researchgate.netresearchgate.net To overcome this, researchers are exploring novel delivery systems, with a particular focus on nanoparticles. These systems aim to enhance solubility, improve stability, and enable targeted delivery for research applications.
Types of Nanoparticle-Based Delivery Systems:
Solid Lipid Nanoparticles (SLNs): These are a new class of drug carriers that encapsulate or embed the drug within a solid lipid core, creating a nanometer-sized solid micelle drug delivery system. google.com Research has focused on developing ivermectin-loaded SLNs to improve drug solubility and provide controlled release. google.com One study reported the successful preparation of ivermectin SLNs with a particle size between 230 and 350 nm. google.com
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are biodegradable polymers used to formulate nanoparticles for drug delivery. nih.govmdpi.com A study on IVM-loaded PCL nanoparticles optimized for pulmonary delivery resulted in particles with a size of approximately 100 nm and high entrapment efficiency. nih.gov
Nano-emulsions and Nano-emulgels: These systems are being investigated for transdermal delivery of ivermectin. researchgate.netmdpi.com They offer a way to overcome the skin barrier and deliver the drug directly to the target site. researchgate.net
Lipid Nanocapsules (LNCs): A novel phase inversion procedure has been used to prepare LNCs for the delivery of lipophilic drugs like ivermectin. researchgate.net These nanocarriers have shown high encapsulation efficiency and stability. researchgate.net
Table 1: Characteristics of Ivermectin Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid Used | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Solid Lipid Nanoparticles (SLN) | Palmitic acid | 230-350 | Not specified | Improved solubility and potential for controlled release. google.com |
| Polycaprolactone (PCL) Nanoparticles | Polycaprolactone | ~100 | ~94% | Enhanced bioavailability and lung accumulation for pulmonary delivery. nih.gov |
| Lipid Nanocapsules (LNC) | Not specified | ~196 | 100% | High encapsulation efficiency and physicochemical stability. researchgate.net |
Synergistic Interactions with Other Biologically Active Agents (Mechanistic Studies)
The investigation of synergistic interactions between ivermectin and other biologically active agents is a promising area of research. These studies aim to enhance therapeutic efficacy, overcome resistance, and broaden the spectrum of activity.
Antibiotics: Studies have shown a synergistic lethal effect when ivermectin is combined with antibiotics like doxycycline, erythromycin, rifampicin, and azithromycin (B1666446) against body lice. nih.gov This combination not only increases mortality but also significantly reduces nit production, suggesting a potential strategy to achieve complete eradication and prevent resistance. nih.gov
Anticancer Drugs: Ivermectin has demonstrated synergistic or additive interactions with chemotherapy drugs such as cytarabine (B982) and daunorubicin (B1662515) in leukemia cell lines. semanticscholar.orge-century.us This suggests its potential as an adjunct therapy in cancer treatment.
Remdesivir (B604916): In the context of viral diseases, a synergistic interaction has been observed between remdesivir and ivermectin against SARS-CoV-2 in vitro. biorxiv.org This combination resulted in enhanced antiviral activity. biorxiv.org
Table 2: Examples of Synergistic Interactions with Ivermectin
| Interacting Agent | Target Organism/Cell Line | Observed Effect | Potential Implication | Reference |
| Doxycycline, Erythromycin, Rifampicin, Azithromycin | Body lice (Pediculus humanus humanus) | Increased mortality and decreased nit production. | Improved treatment efficacy and prevention of resistance. | nih.gov |
| Cytarabine, Daunorubicin | Leukemia cell lines (OCI-AML2, U937) | Enhanced cell death. | Potential for combination cancer therapy. | semanticscholar.orge-century.us |
| Remdesivir | SARS-CoV-2 (in vitro) | Enhanced antiviral activity. | Potential combination therapy for viral diseases. | biorxiv.org |
Exploration of New Molecular Targets beyond Traditional Antiparasitic Action
While ivermectin's primary mechanism of action in parasites is the activation of glutamate-gated chloride ion channels, recent research has unveiled a multitude of other molecular targets, opening avenues for its repurposing in other diseases, particularly cancer. nih.gove-century.us
P2X4 Receptors: Ivermectin acts as a potent positive allosteric modulator of P2X4 receptors, a type of ion channel activated by ATP. nih.govnih.gov This interaction does not occur with other P2X receptors. nih.gov
Wnt/β-catenin Pathway: Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. nih.govnih.gov It can block the expression of downstream target genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. nih.gov
PAK1 Kinase: Ivermectin can promote the degradation of p21-activated kinase 1 (PAK1), a key regulator of cytoskeletal dynamics and cell signaling that is implicated in over 70% of human cancers. nih.govnih.gov
Mitochondrial Complex I: Ivermectin can interfere with the function of mitochondrial complex I, leading to impaired ATP production and increased oxidative stress in cancer cells. researchgate.net
SIN3A/B: Ivermectin has been identified as a selective inhibitor of the interaction between the SIN3-interaction domain (SID) and paired a-helix2, suggesting its role as an epigenetic regulator. nih.govnih.gov
Table 3: Novel Molecular Targets of Ivermectin
| Molecular Target | Cellular Process | Potential Therapeutic Area |
| P2X4 Receptors | Ion channel modulation | Neuropsychiatric disorders nih.gov |
| Wnt/β-catenin Pathway | Cell proliferation, differentiation | Cancer nih.govnih.gov |
| PAK1 Kinase | Cell signaling, cytoskeletal organization | Cancer nih.govnih.gov |
| Mitochondrial Complex I | Cellular respiration, ATP production | Cancer researchgate.net |
| SIN3A/B | Epigenetic regulation | Cancer nih.govnih.gov |
Application of Omics Technologies in Ivermectin B1a-d2 Research (Genomics, Proteomics, Metabolomics)
Omics technologies are powerful tools for gaining a comprehensive understanding of the biological effects of drugs like ivermectin at a systemic level. nih.gov These approaches can help identify new targets, elucidate mechanisms of action and resistance, and discover biomarkers.
Genomics and Transcriptomics: Microarray and RNA-Seq studies can identify genes and gene clusters that are significantly up- or down-regulated upon exposure to ivermectin. core.ac.uk For instance, transcriptomic analysis of Caenorhabditis elegans exposed to ivermectin revealed a response characteristic of fasting, reflecting the drug's phenotypic effects. core.ac.uk Such studies are crucial for understanding the broader physiological impact of the compound.
Proteomics: This involves the large-scale study of proteins, their structures, and functions. nih.gov Proteomics can be used to identify protein targets of ivermectin and to understand how the drug alters protein expression and post-translational modifications. nih.gov This can provide insights into its immunomodulatory and other off-target effects. nih.gov
Metabolomics: This is the comprehensive study of small molecule metabolites in a biological system. nih.gov Metabolomics can reveal the biochemical changes induced by ivermectin, providing a snapshot of the metabolic state of the cell or organism. core.ac.uk For example, it can be used to study how ivermectin affects energy metabolism and other key pathways.
The integration of these multi-omics datasets offers a powerful approach to build a holistic picture of ivermectin's biological activity, moving beyond a single-target perspective. nih.gov
Future Perspectives in this compound Research and Development
The future of this compound research is poised for significant advancements, driven by the need for more effective and targeted therapies and a deeper understanding of its multifaceted mechanisms.
A key area of future development will be the refinement of drug delivery systems. While initial studies on nanoparticles are promising, further research is needed to optimize these carriers for specific applications, including targeted delivery to cancer cells or the central nervous system. researchgate.netgoogle.comnih.gov The development of "smart" nanoparticles that release their payload in response to specific stimuli within the target microenvironment is a particularly exciting prospect.
The exploration of synergistic interactions will likely expand to include a wider range of therapeutic agents. Well-designed clinical trials will be crucial to validate the in vitro findings of synergy between ivermectin and anticancer drugs or antivirals. researchgate.netafjbs.com Mechanistic studies will continue to be vital to understand the molecular basis of these interactions, potentially leading to the design of more rational and effective combination therapies.
The discovery of new molecular targets for ivermectin will undoubtedly continue, further broadening its potential therapeutic applications. nih.govnih.govnih.gov The use of advanced screening techniques and computational modeling will accelerate the identification of novel binding partners and signaling pathways affected by the drug. mdpi.commdpi-res.com This could lead to its repurposing for a wider range of diseases beyond parasitic infections and cancer. researchgate.netcore.ac.uk
Finally, the application of multi-omics technologies will become increasingly integrated into ivermectin research. nih.gov Systems biology approaches that combine genomic, proteomic, and metabolomic data will provide a more complete and dynamic view of the drug's effects. This will be instrumental in identifying predictive biomarkers for treatment response and in understanding the complex interplay of factors that contribute to both its efficacy and potential for resistance. core.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
